![molecular formula C17H17N3O B2668604 N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide CAS No. 686735-95-5](/img/structure/B2668604.png)
N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide” is a benzimidazole derivative . Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized and assessed for various biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest among medicinal chemists . They have been prepared and assessed for activation of certain proteins, such as human glucokinase (GK), accompanied by molecular docking investigations .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various computational and spectroscopic techniques . The optimized geometrical structure, electronic, and vibrational features have been investigated .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives have been studied, particularly in the context of their activation of GK . The bonding interactions of these derivatives with the residues in the allosteric site of GK protein have been predicted .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives have been analyzed using various techniques . The UV-vis spectrum, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Applications De Recherche Scientifique
Antineoplastic and Antifilarial Potential N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide derivatives have shown significant potential in antineoplastic and antifilarial applications. A study synthesized various derivatives and found that some compounds demonstrated notable growth inhibition in L1210 cells, suggesting their use in cancer treatment. These compounds also exhibited antifilarial activity against adult worms of certain parasites in experimentally infected hosts (Ram et al., 1992).
Antimicrobial Applications Another research found that derivatives of N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide showed significant antimicrobial activity against various microorganisms. The study synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their in vitro antimicrobial effectiveness against different bacterial and fungal strains (Sethi et al., 2016).
Cardiac Electrophysiological Activity Research has also been conducted on N-substituted imidazolylbenzamides, related to N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide, for their potential use in cardiac electrophysiology. These compounds showed effectiveness in in vitro and in vivo models of reentrant arrhythmias, indicating their potential in treating cardiac conditions (Morgan et al., 1990).
PARP Inhibition in Cancer Treatment In the context of cancer treatment, the synthesis of certain benzimidazole carboxamide PARP inhibitors related to N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide has been studied. These compounds exhibited high potency against PARP enzymes and demonstrated efficacy in various cancer models (Penning et al., 2009).
Anti-Influenza Virus Activity A novel synthesis route for benzamide-based compounds, related to N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide, has shown promising results against the avian influenza virus. These compounds demonstrated significant antiviral activities, highlighting their potential use in treating viral infections (Hebishy et al., 2020).
Mécanisme D'action
The mechanism of action of benzimidazole derivatives is often related to their interaction with certain proteins. For instance, they have been found to act as allosteric activators of GK, revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .
Propriétés
IUPAC Name |
N-[1-(1-methylbenzimidazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(18-17(21)13-8-4-3-5-9-13)16-19-14-10-6-7-11-15(14)20(16)2/h3-12H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMRNRJITQDGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)
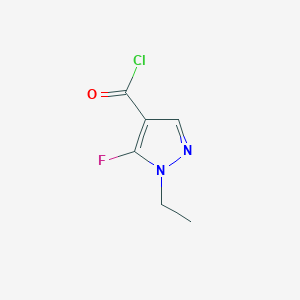
![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)
![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)
![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2668530.png)
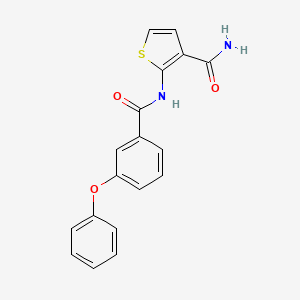
![N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2668533.png)
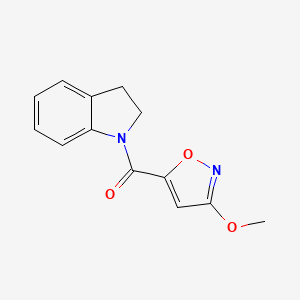
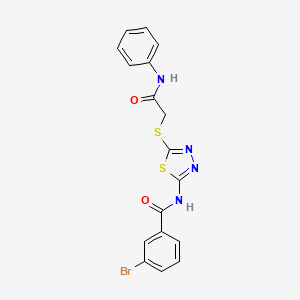
![(2E)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2668537.png)
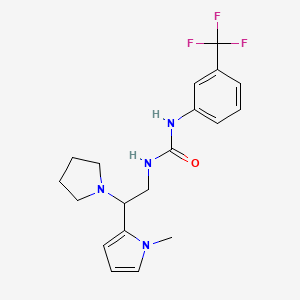
![7-cyclohexyl-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2668541.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2668542.png)
